molecular formula C12H15ClN2 B1450595 1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride CAS No. 1803607-15-9

1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride

Cat. No. B1450595
CAS RN: 1803607-15-9
M. Wt: 222.71 g/mol
InChI Key: AOGDPVDTQIUKDF-UHFFFAOYSA-N
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Description

1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride is a chemical compound with a molecular formula of C12H15ClN2. It is a derivative of azepinoindole, a class of compounds that contain a seven-membered azepine ring fused to an indole ring .


Molecular Structure Analysis

The molecular weight of 1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride is 222.71 g/mol. The compound has a chlorine atom, which is likely responsible for its hydrochloride form .

Scientific Research Applications

Pharmacological Research

“1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride” has shown promise in pharmacological studies due to its structural similarity to natural indole alkaloids, which are known for their diverse biological activities . Researchers are exploring its potential as a therapeutic agent, particularly in the development of novel drugs targeting neurological disorders. Its interaction with neurotransmitter systems could pave the way for new treatments for depression, anxiety, and other mood disorders.

Biochemical Analysis

In the field of biochemistry, this compound is utilized for its ability to bind selectively to certain enzymes and receptors . This selective binding is crucial for investigating enzyme kinetics and receptor-ligand interactions, which can provide insights into cellular signaling pathways and the molecular basis of diseases.

Materials Science

The compound’s unique chemical structure is of interest in materials science, particularly in the synthesis of organic semiconductors. Its potential to contribute to the electrical conductivity and stability of organic semiconductor materials is being researched, which could have implications for the development of flexible electronic devices.

Chemical Engineering

In chemical engineering, “1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride” is studied for its properties as a catalyst and its reactivity in various chemical reactions . Understanding its behavior under different conditions helps in designing more efficient industrial processes, such as the synthesis of complex organic molecules.

Environmental Science

This compound’s role in environmental science is being explored, particularly in the degradation of pollutants . Its potential use in bioremediation efforts to break down hazardous substances and mitigate environmental damage is a subject of ongoing research.

Analytical Chemistry

“1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride” serves as a reference compound in analytical chemistry for calibration and validation of analytical instruments . Its well-defined physical and chemical properties make it an ideal standard for ensuring the accuracy and precision of analytical measurements.

properties

IUPAC Name

1,2,3,4,5,6-hexahydroazepino[4,3-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c1-2-5-11-9(4-1)10-8-13-7-3-6-12(10)14-11;/h1-2,4-5,13-14H,3,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGDPVDTQIUKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C3=CC=CC=C3N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride

CAS RN

1803607-15-9
Record name Azepino[4,3-b]indole, 1,2,3,4,5,6-hexahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803607-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride
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1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride
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1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride
Reactant of Route 4
1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride
Reactant of Route 5
1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride
Reactant of Route 6
1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride

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